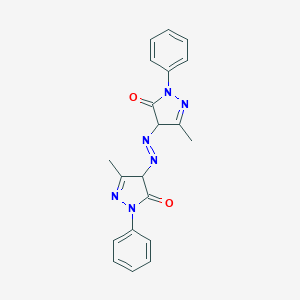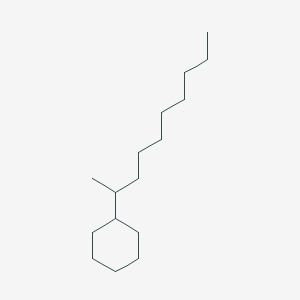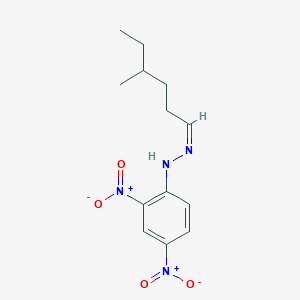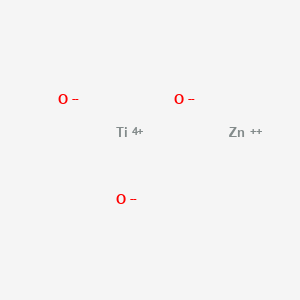
Tellurure de cuivre (CuTe)
Vue d'ensemble
Description
Copper telluride is an inorganic compound with the chemical formula CuTe. It occurs naturally as a rare mineral called vulcanite. Copper telluride has attracted significant attention due to its p-type semiconductor properties, making it valuable in various applications such as thermoelectrics, quantum dots, batteries, and plasmonics .
Applications De Recherche Scientifique
Copper telluride has a wide range of scientific research applications:
Thermoelectrics: Due to its p-type semiconductor properties, copper telluride is used in thermoelectric devices to convert heat into electricity.
Quantum Dots: Copper telluride quantum dots are used in various optical applications due to their narrow emission spectra.
Batteries: Copper telluride is used in battery technology for its electrical properties.
Plasmonics: Copper telluride is used in plasmonic applications due to its ability to support surface plasmon resonances.
Gas Sensing: Copper telluride thin films are used in gas sensing applications.
Bactericidal Applications: Copper telluride nano-clusters exhibit potent bactericidal activity, making them useful in medical applications.
Mécanisme D'action
Target of Action
Copper telluride (CuTe) primarily targets bacterial cells, particularly Gram-negative bacteria .
Mode of Action
CuTe nano-clusters, which resemble grape clusters with rough surfaces, adhere tightly to bacterial surfaces . This interaction leads to the leakage of various intracellular components, including nucleic acid, proteins, and potassium . On Cu substrates, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer by replacing 4 Cu atoms per unit cell with two Te atoms .
Biochemical Pathways
The bactericidal activity of CuTe involves the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH) . These processes lead to oxidative stress in bacterial cells, disrupting their normal function and leading to cell death .
Pharmacokinetics
Cute nano-clusters are well dispersable in water , which may enhance their bioavailability and distribution in biological systems.
Result of Action
The action of CuTe results in ultra-high sterilization efficacy at ultra-low concentration . It effectively inhibits the development of bacterial biofilms and drastically reduces bacterial numbers in a mouse model with lethal intraperitoneal infection, increasing the mouse survival rate to 90% .
Action Environment
The action of CuTe can be influenced by environmental factors such as temperature and the presence of an oxidizer . For instance, the oxidation of copper telluride to the most stable tellurate (Cu3TeO6) occurs at low temperatures . The increase in roasting temperature above 900 °C and the presence of an oxidizer favor the decomposition of copper orthotellurate .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Copper Telluride are not well-studied. As an inorganic compound, it does not directly interact with enzymes, proteins, or other biomolecules in the same way that organic compounds do. Copper Telluride’s potential role in biochemical reactions could be related to its physical and chemical properties, such as its ability to conduct electricity .
Cellular Effects
It has been suggested that tellurium interacts strongly with surfaces, inducing a complex displacive reconstruction
Molecular Mechanism
The molecular mechanism of Copper Telluride’s action is not well-understood. As an inorganic compound, it does not bind to biomolecules or influence gene expression in the same way that organic compounds do. Its physical and chemical properties, such as its electrical conductivity, could potentially influence molecular processes .
Temporal Effects in Laboratory Settings
It has been suggested that Copper Telluride can be synthesized with perfect long-range order , indicating that it may have good stability
Méthodes De Préparation
Copper telluride can be synthesized using several methods, including hydrothermal, solvothermal, ion-exchange, vacuum-deposition, and electrodeposition techniques .
Hydrothermal Synthesis: This method involves the decomposition of reactants or chemical reactions between them at high temperature and high pressure in an aqueous solution.
Solvothermal Synthesis: Similar to hydrothermal synthesis but involves a non-aqueous solvent.
Ion-Exchange Method: This technique involves exchanging ions between a solid and a liquid phase.
Vacuum-Deposition: This method involves depositing a thin film of copper telluride onto a substrate under vacuum conditions.
Electrodeposition: This technique uses a potentiostatic method in low-pH aqueous electrolyte baths with various ion-source concentrations.
Analyse Des Réactions Chimiques
Copper telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Copper telluride can be oxidized to form copper oxide and tellurium dioxide.
Reduction: Copper telluride can be reduced using hydrogen gas to form elemental copper and tellurium.
Substitution: Copper telluride can undergo substitution reactions with halogens to form copper halides and tellurium halides.
The major products formed from these reactions include copper oxide, tellurium dioxide, elemental copper, and tellurium.
Comparaison Avec Des Composés Similaires
Copper telluride can be compared with other similar compounds such as copper ditelluride (CuTe2) and copper(I) telluride (Cu2Te):
Copper Ditelluride (CuTe2): This compound is a superconductor with a C18 structure and a transition temperature of 1.3 K.
Copper(I) Telluride (Cu2Te): This compound can be synthesized by reacting elemental copper and tellurium with a molar ratio of 2:1 at high temperature in a vacuum.
Copper telluride (CuTe) is unique due to its p-type semiconductor properties and its wide range of applications in thermoelectrics, quantum dots, batteries, plasmonics, and bactericidal applications .
Propriétés
IUPAC Name |
tellanylidenecopper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCHKAUWIRYEGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu]=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuTe | |
| Record name | copper(II) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893166 | |
| Record name | Copper telluride (CuTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-23-7 | |
| Record name | Copper telluride (CuTe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper telluride (CuTe) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper telluride (CuTe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper telluride (CuTe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)







![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)





